molecular formula C35H58N2O B1320557 2,4-Di-tert-Butyl-6-(((2-((3,5-di-tert-butyl-2-methylbenzyl)(methyl)amino)ethyl)(methyl)amino)methyl)phenol CAS No. 886362-16-9

2,4-Di-tert-Butyl-6-(((2-((3,5-di-tert-butyl-2-methylbenzyl)(methyl)amino)ethyl)(methyl)amino)methyl)phenol

Cat. No.: B1320557
CAS No.: 886362-16-9
M. Wt: 522.8 g/mol
InChI Key: RCASTSOEBPOFOS-UHFFFAOYSA-N
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Description

2,4-Di-tert-butyl-6-{(2-{[(3,5-di-tert-butyl-2-methylphenyl)methylamino}ethyl)(methyl)amino]methyl}phenol is a complex organic compound characterized by its multiple tert-butyl groups and phenolic structure. This compound is notable for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Di-tert-butyl-6-{(2-{[(3,5-di-tert-butyl-2-methylphenyl)methylamino}ethyl)(methyl)amino]methyl}phenol typically involves a multi-step process. The initial step often includes the Friedel-Crafts alkylation of phenol with isobutylene, catalyzed by a strong acid such as triflic acid or solid acids like zeolites

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to ensure consistent quality and yield. The use of solid acid catalysts in the alkylation step is preferred for scalability and environmental considerations .

Chemical Reactions Analysis

Types of Reactions

2,4-Di-tert-butyl-6-{(2-{[(3,5-di-tert-butyl-2-methylphenyl)methylamino}ethyl)(methyl)amino]methyl}phenol undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate, leading to the formation of quinones.

    Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions are common, especially for introducing or modifying amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or amines in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted phenols, quinones, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4-Di-tert-butyl-6-{(2-{[(3,5-di-tert-butyl-2-methylphenyl)methylamino}ethyl)(methyl)amino]methyl}phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Di-tert-butyl-6-{(2-{[(3,5-di-tert-butyl-2-methylphenyl)methylamino}ethyl)(methyl)amino]methyl}phenol involves its interaction with free radicals and reactive oxygen species. The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage. This antioxidant activity is crucial in its applications as a stabilizer and therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Di-tert-butyl-6-{(2-{[(3,5-di-tert-butyl-2-methylphenyl)methylamino}ethyl)(methyl)amino]methyl}phenol is unique due to its complex structure, which provides enhanced stability and specific reactivity compared to simpler phenolic compounds. Its multiple tert-butyl groups and amino functionalities make it versatile for various applications in chemistry and industry.

Properties

IUPAC Name

2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-methylphenyl)methyl-methylamino]ethyl-methylamino]methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H58N2O/c1-24-25(18-27(32(2,3)4)20-29(24)34(8,9)10)22-36(14)16-17-37(15)23-26-19-28(33(5,6)7)21-30(31(26)38)35(11,12)13/h18-21,38H,16-17,22-23H2,1-15H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCASTSOEBPOFOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1C(C)(C)C)C(C)(C)C)CN(C)CCN(C)CC2=C(C(=CC(=C2)C(C)(C)C)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H58N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70594729
Record name 2,4-Di-tert-butyl-6-{[(2-{[(3,5-di-tert-butyl-2-methylphenyl)methyl](methyl)amino}ethyl)(methyl)amino]methyl}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886362-16-9
Record name 2-[[[2-[[[3,5-Bis(1,1-dimethylethyl)-2-methylphenyl]methyl]methylamino]ethyl]methylamino]methyl]-4,6-bis(1,1-dimethylethyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886362-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Di-tert-butyl-6-{[(2-{[(3,5-di-tert-butyl-2-methylphenyl)methyl](methyl)amino}ethyl)(methyl)amino]methyl}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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